![molecular formula C16H17N3O3 B3733718 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B3733718.png)
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential in treating various neurological disorders. BDP is a selective inhibitor of the phosphodiesterase type 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Wirkmechanismus
BDP is a selective inhibitor of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, which hydrolyzes cAMP and cGMP in the brain. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn activates the protein kinase A (PKA) and protein kinase G (PKG) pathways. Activation of PKA and PKG leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately enhances the function of MSNs.
Biochemical and Physiological Effects:
BDP has been shown to enhance the function of MSNs and improve motor function and cognitive performance in animal models of various neurological disorders. BDP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and neuroprotection. BDP has a favorable pharmacokinetic profile and can cross the blood-brain barrier, making it a promising candidate for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
BDP has several advantages as a research tool, including its selectivity for 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one and its ability to enhance the function of MSNs. BDP has also been shown to have a favorable pharmacokinetic profile and can be administered orally. However, BDP has some limitations, including its relatively low potency compared to other 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitors and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of BDP. One direction is to optimize the synthesis process to improve the yield and purity of BDP. Another direction is to evaluate the safety and efficacy of BDP in clinical trials for various neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BDP on MSNs and to identify potential off-target effects. Finally, BDP could be used as a tool to investigate the role of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one in various neurological disorders and to identify potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
BDP has shown potential in treating various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one is highly expressed in the basal ganglia region of the brain, which is involved in the regulation of motor function and cognition. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn enhances the function of the striatal medium spiny neurons (MSNs). MSNs play a crucial role in regulating the activity of the basal ganglia and are affected in various neurological disorders. BDP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-7-12(11-2-1-5-17-8-11)18-16(19-15)10-3-4-13-14(6-10)22-9-21-13/h3-4,6-7,11,17H,1-2,5,8-9H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZYOOPDKVBQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.